Spacer Length Directly Controls Antiviral EC₅₀: 5-Methylene Chain Balances Potency and Cytotoxicity
In a systematic SAR study of uracil-based non-nucleoside HCMV inhibitors, the 4-bromophenoxy fragment with a five-methylene spacer (derived from 1-bromo-4-((5-bromopentyl)oxy)benzene) produced compound 7b with an EC₅₀ of 0.93 ± 0.75 μM against HCMV AD-169 strain and 0.97 ± 0.95 μM against Davis strain, with a selectivity index (CC₅₀/EC₅₀) of approximately 9 [1]. This five-carbon spacer represents a critical inflection point in the activity–toxicity profile. Shortening to three methylenes (7f, O(CH₂)₃) raised EC₅₀ to 3.8 ± 2.0 μM (4-fold potency loss), while shortening to four methylenes (7g, O(CH₂)₄) gave EC₅₀ of 1.79 μM (~2-fold loss). Extending to six methylenes (7h, O(CH₂)₆) improved EC₅₀ to 0.29 ± 0.06 μM but reduced the minimum cytotoxic concentration (MCC) to only 4 μM, eroding the therapeutic window; extending to eight methylenes (7i, O(CH₂)₈) achieved sub-32 nM potency but with an unacceptable MCC of ≤0.16 μM [1].
| Evidence Dimension | HCMV AD-169 antiviral EC₅₀ (μM) as a function of alkylene spacer length (n) in 4-Br-C₆H₄-O-(CH₂)ₙ-uracil derivatives |
|---|---|
| Target Compound Data | EC₅₀ = 0.93 ± 0.75 μM (n = 5); CC₅₀ = 8.7 ± 5.4 μM; Selectivity Index ≈ 9 |
| Comparator Or Baseline | n = 3: EC₅₀ = 3.8 ± 2.0 μM, MCC ≥ 100 μM; n = 4: EC₅₀ = 1.79 μM, MCC ≥ 20 μM; n = 6: EC₅₀ = 0.29 ± 0.06 μM, MCC = 4 μM; n = 8: EC₅₀ < 0.032 μM, MCC ≤ 0.16 μM |
| Quantified Difference | 5-methylene spacer: 4.1× more potent than n = 3; 1.9× more potent than n = 4; 3.2× less potent than n = 6 but with 5× better MCC; >29× less potent than n = 8 but with >25× better MCC |
| Conditions | HEL cell culture; HCMV AD-169 and Davis strains; EC₅₀ by CPE reduction assay; cytotoxicity by microscopic morphology (MCC) and cell growth inhibition (CC₅₀) |
Why This Matters
Procurement of 1-bromo-4-((5-bromopentyl)oxy)benzene with the five-carbon spacer is essential for reproducing the specific potency–selectivity balance reported for antiviral lead 7b; substituting a different spacer length precursor would irreversibly shift the resulting compound's position on the activity–toxicity curve.
- [1] Babkov, D. A.; Paramonova, M. P.; Ozerov, A. A.; et al. Toward the discovery of dual HCMV–VZV inhibitors: Synthesis, structure activity relationship analysis, and cytotoxicity studies of long chained 2-uracil-3-yl-N-(4-phenoxyphenyl)acetamides. Bioorg. Med. Chem. 2015, 23 (21), 7035–7044. Table 1. View Source
